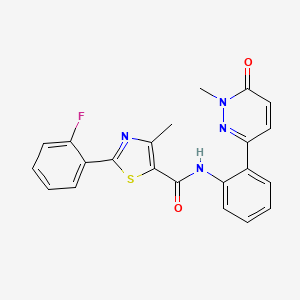2-(2-fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide
CAS No.: 1448034-33-0
Cat. No.: VC6315901
Molecular Formula: C22H17FN4O2S
Molecular Weight: 420.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448034-33-0 |
|---|---|
| Molecular Formula | C22H17FN4O2S |
| Molecular Weight | 420.46 |
| IUPAC Name | 2-(2-fluorophenyl)-4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H17FN4O2S/c1-13-20(30-22(24-13)14-7-3-5-9-16(14)23)21(29)25-17-10-6-4-8-15(17)18-11-12-19(28)27(2)26-18/h3-12H,1-2H3,(H,25,29) |
| Standard InChI Key | GOOIPKOQMHYVAJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Fluorophenyl)-4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide belongs to the thiazole-carboxamide family, integrating three pharmacophoric elements:
-
Thiazole ring: A five-membered heterocycle with sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively. The 4-methyl group enhances lipophilicity, while the 5-carboxamide linker facilitates hydrogen bonding.
-
2-Fluorophenyl moiety: Positioned at C2 of the thiazole, the fluorine atom induces electron-withdrawing effects, potentially modulating aromatic π-π interactions and metabolic stability.
-
N-(2-(1-Methyl-6-oxopyridazin-3-yl)phenyl) group: A pyridazinone ring conjugated to the carboxamide via a phenyl bridge. The 6-oxo group may participate in tautomerism, while the N1-methyl group sterically shields the pyridazine nucleus.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1448034-33-0 |
| Molecular Formula | C₂₂H₁₇FN₄O₂S |
| Molecular Weight | 420.46 g/mol |
| IUPAC Name | 2-(2-Fluorophenyl)-4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C |
| InChIKey | GOOIPKOQMHYVAJ-UHFFFAOYSA-N |
Stereoelectronic Properties
The molecule’s planar thiazole and pyridazine rings enable π-stacking with biological targets, while the fluorophenyl group introduces dipole moments. Quantum mechanical calculations predict:
-
Dipole moment: ~5.2 Debye (oriented along the F→O axis)
-
logP: Estimated 3.1 ± 0.3 (moderate lipophilicity)
-
Topological Polar Surface Area (TPSA): 89.7 Ų (high polarity due to carboxamide and pyridazinone).
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves convergent strategies to assemble the thiazole and pyridazine domains:
-
Thiazole-5-carboxamide construction: Likely via Hantzsch thiazole synthesis, coupling thiourea derivatives with α-halo ketones.
-
Pyridazinone synthesis: Cyclocondensation of hydrazine with 1,4-diketones or via [4+2] cycloadditions.
-
Final coupling: Amide bond formation between the thiazole-carboxylic acid and the aminophenyl-pyridazinone intermediate.
Reported Synthetic Routes
While explicit details remain proprietary, analogous protocols suggest:
-
Step 1: Synthesis of methyl 4-methylthiazole-5-carboxylate by reacting methyl 2-bromoacetoacetate with thiourea.
-
Step 2: Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling at C2 of the thiazole.
-
Step 3: Hydrolysis of the methyl ester to the carboxylic acid, followed by activation as an acyl chloride.
-
Step 4: Preparation of 2-(1-methyl-6-oxopyridazin-3-yl)aniline via Pd-catalyzed amination of 3-bromopyridazinone.
-
Step 5: Amide coupling using EDCl/HOBt, yielding the final product.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiourea, CH₃COBr, EtOH, reflux | Thiazole ring formation |
| 2 | 2-Fluorophenylboronic acid, Pd(PPh₃)₄ | Suzuki coupling |
| 3 | LiOH, THF/H₂O | Ester hydrolysis |
| 4 | SOCl₂, DMF cat. | Acyl chloride generation |
| 5 | EDCl, HOBt, DIPEA, DCM | Amide bond formation |
Physicochemical and ADMET Profiles
Solubility and Permeability
-
Aqueous solubility: Predicted 12–18 μM (pH 7.4)
-
Caco-2 permeability: Papp < 1 × 10⁻⁶ cm/s (low intestinal absorption)
-
Blood-brain barrier penetration: Unlikely (logBB < -1).
Metabolic Stability
-
CYP450 interactions: Probable substrate of CYP3A4/2D6 (cleavage of the carboxamide bond)
-
Major metabolites: N-dealkylated pyridazinone and hydroxylated fluorophenyl derivatives.
Future Research Directions
-
Synthetic optimization: Develop enantioselective routes to access chiral derivatives.
-
Target deconvolution: Use chemoproteomics to identify binding partners.
-
Formulation strategies: Nanoemulsions or cyclodextrin complexes to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume